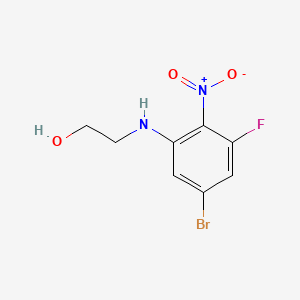
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol is an organic compound characterized by the presence of bromine, fluorine, and nitro groups attached to an aniline ring, with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol typically involves multiple steps One common approach starts with the nitration of a suitable aromatic precursor, followed by bromination and fluorination reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can introduce various functional groups in place of bromine or fluorine .
Aplicaciones Científicas De Investigación
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These properties enable the compound to modulate biological activities and chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-fluoro-2-nitroaniline: Similar structure but lacks the ethanol moiety.
5-Bromo-2-fluoro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an ethanol moiety
Uniqueness
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethanol moiety enhances its solubility and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H8BrFN2O3 |
|---|---|
Peso molecular |
279.06 g/mol |
Nombre IUPAC |
2-(5-bromo-3-fluoro-2-nitroanilino)ethanol |
InChI |
InChI=1S/C8H8BrFN2O3/c9-5-3-6(10)8(12(14)15)7(4-5)11-1-2-13/h3-4,11,13H,1-2H2 |
Clave InChI |
MDQYPVJYSAMMTC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1NCCO)[N+](=O)[O-])F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)
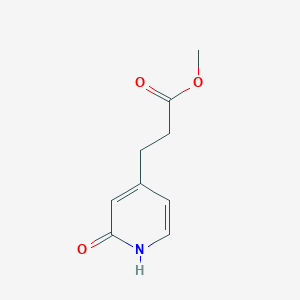
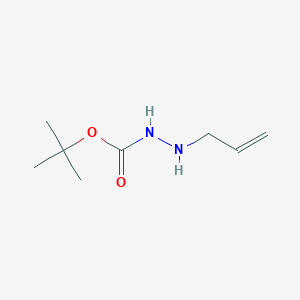
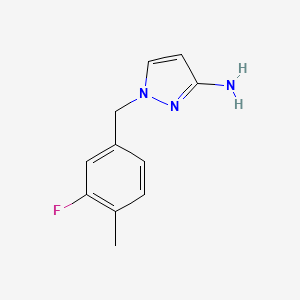
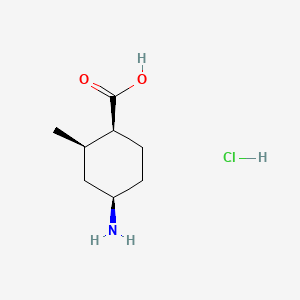
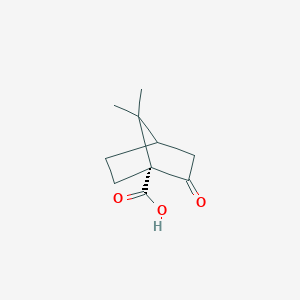
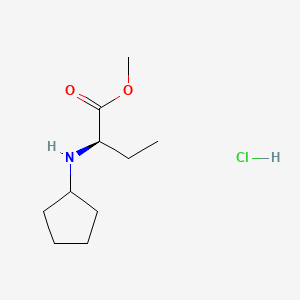
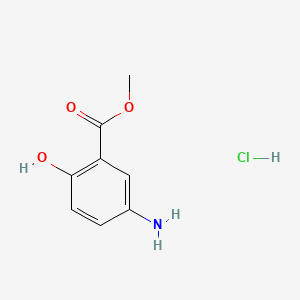

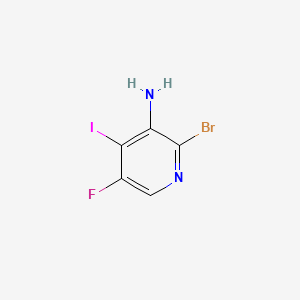
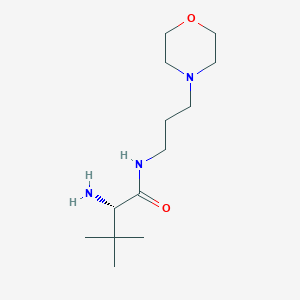
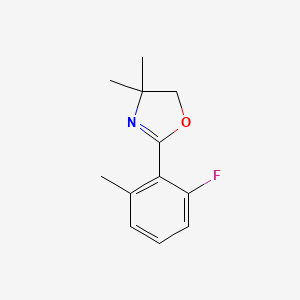
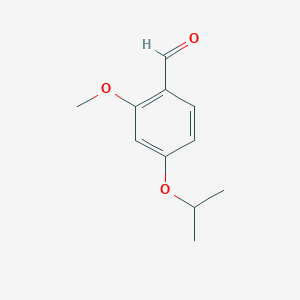
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
